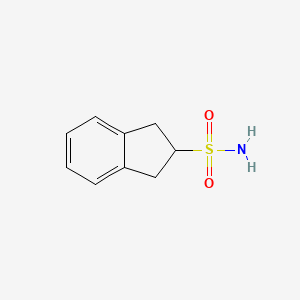

2,3-dihydro-1H-indene-2-sulfonamide

Description

Significance of the Sulfonamide Moiety in Bioactive Compounds

The sulfonamide group (-SO2NHR) is a cornerstone in drug design, renowned for its wide array of pharmacological activities. ekb.egnih.gov First introduced as antibacterial agents, the "sulfa drugs" revolutionized medicine by providing the first effective chemotherapeutics against bacterial infections. nih.govmlsu.ac.in Their mechanism of action often involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an essential enzyme in bacterial folic acid synthesis. mlsu.ac.in

Beyond their antimicrobial properties, sulfonamides are integral to a diverse range of drugs. ekb.egijpsonline.com These include diuretics, anticonvulsants, anti-inflammatory agents, and even antiviral and anticancer therapies. ekb.egnih.govmdpi.com The versatility of the sulfonamide moiety stems from its ability to bind to various biological targets, often through hydrogen bonding and other non-covalent interactions. This has made it a privileged functional group in the quest for new and improved therapeutic agents. researchgate.net The development of hybrid molecules that couple the sulfonamide group with other pharmacologically active scaffolds is a common strategy to enhance therapeutic potential. nih.govresearchgate.net

The Indane Core as a Privileged Scaffold in Drug Discovery

The indane ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged scaffold" in drug discovery. tudublin.ieresearchgate.net This designation signifies that the indane core is a recurring structural motif in molecules that exhibit a wide range of biological activities. tudublin.ieresearchgate.net Its rigid framework provides a well-defined three-dimensional structure that can be strategically modified with various substituents to optimize interactions with biological targets. researchgate.neteburon-organics.com

The versatility of the indane scaffold is evident in its presence in several commercially successful drugs, including the antiviral agent Indinavir and the anti-inflammatory drug Sulindac. researchgate.neteburon-organics.com Researchers have successfully developed indane derivatives with a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective properties. researchgate.netresearchgate.net The ability to functionalize the indane core at multiple positions allows for extensive structure-activity relationship (SAR) studies, guiding the design of more potent and selective drug candidates. researchgate.neteburon-organics.com

Historical Context and Evolution of Research on Indene (B144670) Sulfonamides

The fusion of the sulfonamide moiety with the indane or indene (a related structure with a double bond in the five-membered ring) scaffold has led to the exploration of a novel chemical space with promising therapeutic applications. Research into indenylsulfonamides has yielded potent agonists for the 5-HT6 serotonin (B10506) receptor, which are being investigated for their potential in treating cognitive disorders. acs.org

More recently, derivatives of 2,3-dihydro-1H-indene-5-sulfonamide have been identified as inhibitors of the NLRP3 inflammasome, a key player in inflammatory processes. researchgate.net This discovery has opened up new avenues for the development of targeted therapies for inflammatory conditions. Furthermore, indane-5-sulfonamide (B1295167) and its derivatives have been investigated as inhibitors of carbonic anhydrases, particularly those associated with cancer, and have shown potential in overcoming multidrug resistance. nih.gov The ongoing research into 2,3-dihydro-1H-indene sulfonamides and related structures continues to uncover new biological activities and therapeutic opportunities, highlighting the power of combining privileged scaffolds with versatile functional groups in modern drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTVIEOYTJVEDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251381-40-4 | |

| Record name | 2,3-dihydro-1H-indene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Synthesis of 2,3 Dihydro 1h Indene 2 Sulfonamide Analogs

Established Synthetic Routes to the Core 2,3-Dihydro-1H-indene-2-sulfonamide Structure

The foundational structure of this compound is typically assembled through a sequence involving the formation of a suitable indane precursor followed by the introduction of the sulfonamide functional group.

Preparation from 2-Aminoindane Precursors

The synthesis often commences with a 2-aminoindane scaffold. This precursor can be synthesized through various established organic chemistry reactions. For instance, methods for preparing 2-aminoindanes have been described in the literature, often involving multi-step sequences starting from commercially available materials. researchgate.net These routes can include reactions such as the reduction of indanone derivatives to the corresponding aminoindanes.

Strategic Introduction of the Sulfonamide Functional Group

With the 2-aminoindane precursor in hand, the sulfonamide group is typically introduced via a reaction with a sulfonyl chloride derivative. wikipedia.org This classic approach involves the reaction of the primary amine of 2-aminoindane with a suitable sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org The choice of sulfonyl chloride allows for the direct installation of the desired R-group on the sulfonamide.

Alternatively, modern methods for sulfonamide synthesis are continuously being developed. These can include transition-metal-catalyzed reactions and one-pot procedures that offer advantages in terms of efficiency and substrate scope. sci-hub.seprinceton.edursc.org For example, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been reported, which proceeds via an aromatic decarboxylative halosulfonylation. princeton.edu Another approach involves the direct coupling of sulfonic acid salts with amines using reagents like triphenylphosphine (B44618) ditriflate. nih.gov

Synthesis of Chemically Modified 2,3-Dihydro-1H-indene-Sulfonamide Analogs and Derivatives

To explore the structure-activity relationships and optimize the properties of the lead compound, a wide array of analogs and derivatives have been synthesized. These modifications can be broadly categorized into three main areas: altering the position of the sulfonamide group, derivatizing the sulfonamide nitrogen, and modifying the indene (B144670) ring system itself.

Positional Isomers and Regioselective Synthesis (e.g., Sulfonamide at C-5)

The synthesis of positional isomers, where the sulfonamide group is attached to a different carbon of the indene ring, is crucial for understanding the impact of its location on biological activity. For instance, 2-amino-2,3-dihydro-1H-indene-5-sulfonamide has been synthesized and is a known compound. nih.gov The synthesis of such isomers requires regioselective functionalization of the indane ring. This can be achieved by starting with an indane derivative that is already substituted at the desired position, followed by the introduction of the amino and sulfonamide functionalities.

Derivatization of the Sulfonamide Nitrogen (e.g., N-substituted sulfonamides, sulfamoyl-benzocarboxamides, sulfonylureas)

Modification of the sulfonamide nitrogen atom is a common strategy to generate a diverse library of analogs.

N-substituted sulfonamides: These are typically prepared by reacting the primary sulfonamide with an appropriate electrophile or by using a substituted amine in the initial sulfonylation step. nih.gov A variety of N-substituted sulfonamides have been synthesized using different linking groups and terminal functionalities to explore their therapeutic potential. nih.gov

Sulfamoyl-benzocarboxamides: These derivatives incorporate a carboxamide group linked to the sulfonamide moiety. A common synthetic approach involves the chlorosulfonation of a benzoic acid derivative, followed by reaction with an amine to form the sulfonamide, and finally, amide coupling to introduce the carboxamide. nih.gov

Sulfonylureas: The synthesis of sulfonylurea derivatives can be achieved through several methods. One approach involves the reaction of a sulfonamide with an isocyanate. dergipark.org.tr Another versatile method utilizes carbamate (B1207046) intermediates, which are then reacted with sulfonamides to form the desired sulfonylureas. rsc.orgmdpi.com

| Derivative Type | General Synthetic Strategy | Key Intermediates |

| N-substituted sulfonamides | Reaction of primary sulfonamide with an electrophile or use of a substituted amine in sulfonylation. | Primary sulfonamide, substituted amines, electrophiles. |

| Sulfamoyl-benzocarboxamides | Chlorosulfonation of benzoic acid, sulfonamide formation, and amide coupling. nih.gov | Chlorosulfonylbenzoic acid, amines, carboxylic acids. nih.gov |

| Sulfonylureas | Reaction of a sulfonamide with an isocyanate or a carbamate intermediate. dergipark.org.trrsc.org | Sulfonamides, isocyanates, carbamates. rsc.orgmdpi.com |

Modification of the Indene Ring System (e.g., methoxy (B1213986), halogen, oxo substitutions)

Introducing substituents onto the indene ring system is another key strategy for analog synthesis. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile.

Methoxy and Halogen Substitutions: Methoxy and halogen groups can be introduced at various positions on the aromatic part of the indene ring. This is often achieved by starting with a correspondingly substituted indanone or indene precursor. For example, the synthesis of methoxy-substituted quinoline (B57606) derivatives bearing a sulfonamide moiety has been reported. nih.gov Similarly, halogenated benzenesulfonamide (B165840) derivatives have been synthesized to study their biological activities. nih.gov The replacement of a chlorine atom with a methoxy group has been shown to modulate the activity of some sulfonamide derivatives. mdpi.com

Oxo Substitutions: The introduction of a carbonyl group (oxo) on the indane ring, typically at the 1- or 3-position, leads to indanone sulfonamide derivatives. The synthesis of indane-1,3-dione, a precursor for such derivatives, can be achieved through methods like the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate. nih.gov

| Indene Ring Modification | Synthetic Approach | Starting Material Example |

| Methoxy Substitution | Use of a methoxy-substituted indanone or indene precursor. | Methoxy-substituted indanone |

| Halogen Substitution | Use of a halogen-substituted indanone or indene precursor. | Halogenated indanone |

| Oxo Substitution | Synthesis from indane-1,3-dione or related precursors. nih.gov | Indane-1,3-dione nih.gov |

Incorporation into Hybrid Molecular Scaffolds (e.g., Imidazo[1,2-a]pyridine-sulfonamides, Sulfonamide Chalcones, Triazolopyrimidines)

The strategic fusion of the this compound core with other pharmacologically relevant scaffolds is a key area of research. This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities by combining the structural features of different chemical classes.

Imidazo[1,2-a]pyridine-sulfonamides: A notable synthetic achievement in this area is the creation of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2,3-dihydro-1H-indene-2-sulfonamides. The general synthetic pathway involves the reaction of this compound with a 2-(halomethyl)imidazo[1,2-a]pyridine derivative. A specific example is the synthesis of N-((6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)-2,3-dihydro-1H-indene-2-sulfonamide, which is accomplished by reacting this compound with 2-(bromomethyl)-6-chloroimidazo[1,2-a]pyridine. This reaction is typically facilitated by a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Sulfonamide Chalcones: The integration of the indene-sulfonamide moiety with a chalcone (B49325) framework has led to the development of novel sulfonamide-bearing chalcones. The synthesis of these compounds is generally achieved through a Claisen-Schmidt condensation. This reaction involves the condensation of an acetophenone (B1666503) derivative, for instance, 4'-aminoacetophenone, with a substituted benzaldehyde. The resulting amino-chalcone intermediate is then sulfonylated using 2,3-dihydro-1H-indene-2-sulfonyl chloride in the presence of a base like pyridine. This two-step process yields the target N-(4-(3-aryl-acryloyl)phenyl)-2,3-dihydro-1H-indene-2-sulfonamide.

Triazolopyrimidines: Hybrid molecules that incorporate both the indene-sulfonamide and the triazolopyrimidine ring systems have also been synthesized. A common synthetic route involves the reaction of a key intermediate, such as 7-hydrazinyl-triazolo[4,3-a]pyrimidine, with an indene derivative that has a suitable electrophilic group. For example, reacting this intermediate with 2,3-dihydro-1H-indene-2-carbaldehyde can form a hydrazone, which can then undergo further cyclization or modification. An alternative method is the direct sulfonylation of an amino-functionalized triazolopyrimidine with 2,3-dihydro-1H-indene-2-sulfonyl chloride.

Synthesis of Chiral this compound Derivatives

The production of enantiomerically pure derivatives of this compound is crucial, as the biological activity of chiral molecules is often stereospecific. Classical resolution techniques are employed to separate the racemic mixture of this compound. This involves the formation of diastereomeric salts using a chiral resolving agent, such as a chiral carboxylic acid or amine. For instance, treating the racemic sulfonamide with (+)-mandelic acid can produce diastereomeric salts that can be separated through fractional crystallization. The desired enantiomerically pure sulfonamide is then liberated from the separated salt.

In addition to classical resolution, chiral chromatographic methods are also utilized. Techniques like supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) with a chiral stationary phase are effective for separating the enantiomers of this compound and its derivatives.

Advanced Synthetic Strategies for Novel Indene Sulfonamide Analogs

To further broaden the scope of accessible indene sulfonamide analogs, researchers are turning to more advanced synthetic methodologies.

Asymmetric Synthesis Approaches

The development of asymmetric synthetic routes to chiral indene sulfonamides from achiral precursors is a significant area of focus. One such approach is the asymmetric reduction of a prochiral ketone. For example, the asymmetric hydrogenation of an indanone derivative carrying a sulfonamide group at the 2-position, utilizing a chiral catalyst like a Ru-BINAP complex, can yield a chiral indanol. This intermediate can then be converted into the desired chiral indene sulfonamide.

Another promising strategy is the enantioselective conjugate addition of a sulfonamide nucleophile to an indene derivative. The stereochemical outcome of this reaction can be controlled by using a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral Lewis acid, leading to the formation of an enantioenriched indene sulfonamide.

Catalytic Methods for C-H Functionalization

Direct C-H functionalization offers an atom-economical and efficient way to introduce new functional groups to the indene scaffold. Transition-metal-catalyzed C-H activation can be used to selectively functionalize specific C-H bonds of the this compound core. For instance, palladium-catalyzed C-H arylation can introduce aryl groups at various positions on the indene ring system. The sulfonamide group can act as a directing group, controlling the regioselectivity of the C-H functionalization and enabling the synthesis of a diverse range of novel analogs.

Flow Chemistry Applications in Indene Sulfonamide Synthesis

Flow chemistry provides several benefits over traditional batch synthesis, including enhanced safety, scalability, and reproducibility. The synthesis of this compound and its derivatives is amenable to continuous flow processes. For example, the sulfonation of 2,3-dihydro-1H-inden-2-amine can be carried out in a flow reactor. This is achieved by continuously pumping the starting materials and reagents through a heated reaction coil, which allows for precise control over reaction parameters like temperature, pressure, and residence time. This level of control often leads to higher product yields and purity. The use of immobilized reagents or catalysts in packed-bed reactors can further streamline the purification process and facilitate catalyst recycling.

Computational and Structural Biology Studies of Indene Sulfonamides

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The biological activity of indene (B144670) sulfonamides is intricately linked to their chemical structure. By systematically modifying the indene scaffold and observing the resultant changes in biological potency and selectivity, researchers can deduce critical structure-activity relationships (SAR). These investigations are fundamental to optimizing the therapeutic potential of this class of compounds.

Correlation of Molecular Modifications with Biological Potency and Selectivity

Studies on indane sulfonamides have revealed that even minor structural alterations can significantly impact their inhibitory activity against various enzyme isoforms, such as carbonic anhydrases (CAs). For instance, the position of the sulfonamide group on the indane ring and the presence of additional substituents are key determinants of potency and selectivity. nih.gov

Indanesulfonamides have been identified as valuable lead compounds for the development of selective inhibitors for different isoforms of the zinc enzyme carbonic anhydrase (CA). nih.gov The tumor-associated isozyme CA IX, in particular, is a significant pharmacological target due to its overexpression in cancerous tissues and its absence in normal tissues. nih.gov A series of indanesulfonamides have been synthesized and evaluated for their inhibitory effects on human CA IX, as well as two other key isozymes, CA I and II. nih.gov

The introduction of bulky substituents on the indane-sulfonamide scaffold can alter the binding mode of this class of inhibitors while maintaining good inhibitory properties. This suggests that modifying the "tail" of the indane-sulfonamide structure is a promising strategy for developing inhibitors with varied inhibition profiles and selectivity for different mammalian CAs. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Indane Sulfonamide Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Modification | hCA I (KI in nM) | hCA II (KI in nM) | hCA IX (KI in nM) |

|---|---|---|---|---|

| Indane-5-sulfonamide (B1295167) | Unsubstituted | 42 | 5.9 | 13.2 |

| Indane-2-valproylamido-5-sulfonamide | Valproylamido at position 2 | 8550.9 | 761 | 694 |

| Derivative 3a | Substituted indolin-2-one | 42 | 5.9 | 13.2 |

| Derivative 6a | Substituted indolin-2-one | 8550.9 | 761 | 694 |

| Derivative 9a | Substituted indolin-2-one | 2069.5 | 4.0 | 4.0 |

Data sourced from multiple studies on indane and indolin-2-one-based sulfonamides. nih.gov

Elucidation of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For sulfonamide-based inhibitors, the key pharmacophoric features generally include a zinc-binding group, typically the sulfonamide moiety itself, and a scaffold that can be modified to achieve selectivity. dovepress.comnih.gov

The primary pharmacophore for sulfonamide carbonic anhydrase inhibitors consists of the sulfonamide group, which coordinates to the zinc ion in the enzyme's active site. youtube.com The indane ring serves as a scaffold that can be functionalized to create secondary interactions with the amino acid residues in the active site, thereby influencing potency and isoform selectivity. nih.gov

Key pharmacophoric features for indane sulfonamides as carbonic anhydrase inhibitors include:

A Zinc-Binding Group: The sulfonamide moiety is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases. youtube.com

An Aromatic or Heterocyclic Ring System: The indane ring provides a rigid scaffold that can be appropriately substituted to enhance binding affinity and selectivity. nih.gov

Hydrogen Bond Donors and Acceptors: Specific placement of hydrogen bond donors and acceptors can lead to favorable interactions with active site residues. researchgate.net

Hydrophobic Regions: The non-polar surface of the indane ring can engage in hydrophobic interactions with corresponding pockets in the enzyme's active site. nih.gov

Molecular Modeling and Simulation Techniques

Computational approaches are indispensable tools for visualizing and understanding the interactions between indene sulfonamides and their biological targets at an atomic level. These techniques guide the design of new inhibitors with improved properties.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. capes.gov.br This technique has been instrumental in understanding the binding modes of indane sulfonamides within the active sites of various enzymes, particularly carbonic anhydrases. nih.govnih.gov

Docking studies of indane sulfonamide derivatives into the active site of human carbonic anhydrase II (hCA II) have revealed that the sulfonamide group directly coordinates to the catalytic zinc ion. The indane moiety orients itself within a hydrophobic pocket of the active site, and its substituents can form additional hydrogen bonds or van der Waals interactions with nearby amino acid residues, such as Gln92, Val121, Phe131, Leu198, and Thr200. nih.gov The specific interactions can vary depending on the substitution pattern on the indane ring, which explains the observed differences in inhibitory potency and selectivity among different derivatives. nih.gov

For instance, the crystal structure of indane-5-sulfonamide in complex with hCA II shows the sulfonamide group anchored to the zinc ion, while the indane ring is positioned in the hydrophobic part of the active site. nih.gov In contrast, the addition of a valproylamido group at the 2-position of the indane ring alters the orientation of the indane moiety within the active site, demonstrating how substitutions can modulate binding. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical methods are employed to investigate the electronic properties of molecules, such as their geometry, electronic structure, and reactivity. mdpi.com These calculations provide insights into the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions. nih.gov

DFT studies on sulfonamide derivatives have been used to optimize their molecular geometries and to analyze their frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Such calculations can help in rationalizing the observed biological activities and in designing new compounds with desired electronic properties. For example, DFT calculations can be used to predict the acidity of the sulfonamide proton, which is a key factor in its ability to bind to the zinc ion in carbonic anhydrases. researchgate.net

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.gov This method allows for the assessment of the stability of the ligand-protein complex and the flexibility of both the ligand and the protein. nih.gov

MD simulations of sulfonamide inhibitors bound to carbonic anhydrase have shown that the inhibitor can induce conformational changes in the enzyme's active site. nih.gov These simulations can also reveal the role of water molecules in mediating the interaction between the ligand and the protein. By analyzing the trajectory of the simulation, researchers can identify key interactions that are maintained throughout the simulation, providing a more realistic picture of the binding event than static docking models. This information is invaluable for understanding the dynamic nature of drug-receptor interactions and for the design of inhibitors with improved binding affinities and residence times.

Biological Activities and Molecular Mechanisms of Action of 2,3 Dihydro 1h Indene 2 Sulfonamide and Analogs Excluding Clinical Human Data

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Isoform Selectivity and Potency (hCA I, II, IX, XII)

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Various isoforms of human CAs (hCAs) are involved in numerous physiological and pathological processes, making them attractive drug targets. nih.govmdpi.com

Derivatives of 2,3-dihydro-1H-indene-2-sulfonamide have been investigated for their inhibitory activity against several hCA isoforms. Specifically, analogs incorporating a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring have demonstrated notable potency and selectivity. For instance, one such compound displayed favorable inhibitory activity against the cytosolic hCA II isoform. nih.gov In a broader study, a series of sulfonamides were synthesized and tested against hCA I, II, IX, and XII. mdpi.com The results showed that these compounds exhibited a wide range of inhibition constants (Ki) against the different isoforms. mdpi.com

Against hCA I, the inhibition constants ranged from 49 to over 10,000 nM. mdpi.com For the physiologically dominant hCA II, many of the synthesized sulfonamides showed significant inhibition with Ki values between 2.4 and 4515 nM. mdpi.com Notably, some of these compounds were more potent than the clinically used CA inhibitor acetazolamide (B1664987) (AAZ). mdpi.com The tumor-associated isoforms hCA IX and hCA XII were also effectively inhibited by these sulfonamides, with Ki values in the ranges of 9.7 to 7766 nM and 14 to 316 nM, respectively. mdpi.com

Structure-activity relationship (SAR) studies revealed that the presence of the 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole ring was beneficial for inhibitory activity against both hCA II and hCA IX. nih.gov For instance, one compound in this series showed a Ki of 6.1 nM against hCA IX, which was more potent than acetazolamide (Ki of 25.8 nM). nih.gov

Table 1: Carbonic Anhydrase Inhibition by this compound Analogs

| Compound/Analog | Target Isoform | Inhibition Constant (Ki) |

|---|---|---|

| Indene-pyrazole analog | hCA II | Favorable Inhibition |

| Indene-pyrazole analog | hCA IX | 6.1 nM |

Note: This table is populated with representative data from the text. "Favorable Inhibition" indicates a positive result where the specific numerical value was not provided in the source.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov

Recent studies have explored indene-based compounds as potential AChE inhibitors. A series of novel 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which share a structural resemblance to the indene (B144670) core, were synthesized and evaluated for their AChE inhibitory activity. nih.gov One compound from this series, designated 6h, exhibited potent AChE inhibition with an IC50 value of 3.65 nM. nih.gov Generally, the synthesized compounds demonstrated comparable or higher affinity for AChE compared to the well-known AChE inhibitor tacrine. nih.gov Furthermore, these analogs showed lower activity against butyrylcholinesterase (BChE), indicating a degree of selectivity for AChE. nih.gov Molecular modeling studies suggested that these compounds bind to both the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov

Another study focused on indene-hydrazide conjugates and found that a molecule, SD-30, showed significant AChE inhibition with an IC50 of 13.86 µM. nih.gov This compound also inhibited BuChE with an IC50 of 48.55 µM, resulting in a selectivity ratio of 3.50 for AChE. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Indene Analogs

| Compound/Analog | Target | IC50 |

|---|---|---|

| Compound 6h | AChE | 3.65 nM |

| SD-30 | AChE | 13.86 µM |

Note: This table presents data from the referenced studies.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.gov Inhibitors of this enzyme are of great interest for cosmetic and medicinal applications as depigmenting agents. nih.gov

Novel 2,3-dihydro-1H-inden-1-one chalcone-like compounds have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. nih.gov Two of these hydroxylated derivatives demonstrated dose-dependent inhibition of the diphenolase activity of tyrosinase, with IC50 values of 12.3 µM and 8.2 µM. nih.gov These values indicate a significantly higher potency than the commonly used tyrosinase inhibitor, kojic acid (IC50: 27.5 µM). nih.gov Kinetic analysis revealed that the inhibition was reversible and competitive, with Ki values of 10.3 µM and 8.7 µM, respectively. nih.gov This suggests that these indene-based chalcones could be promising candidates for the development of new depigmentation agents. nih.gov

Table 3: Tyrosinase Inhibition by 2,3-Dihydro-1H-inden-1-one Analogs

| Compound/Analog | IC50 | Ki | Inhibition Type |

|---|---|---|---|

| Hydroxy-substituted analog 1 | 12.3 µM | 10.3 µM | Competitive, Reversible |

| Hydroxy-substituted analog 2 | 8.2 µM | 8.7 µM | Competitive, Reversible |

Note: This table summarizes the inhibitory data against mushroom tyrosinase.

Dihydroorotate Dehydrogenase (DHODH) Inhibition in Plasmodium falciparum

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on the de novo biosynthesis of pyrimidines for its survival. nih.gov Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, making it a promising target for antimalarial drugs. nih.govnih.gov

While direct inhibition data for this compound on P. falciparum DHODH is not explicitly detailed in the provided context, the broader class of compounds targeting this enzyme includes various heterocyclic structures. High-throughput screening has identified several chemical scaffolds that potently inhibit P. falciparum DHODH with high selectivity over the human enzyme. nih.gov This highlights the potential for developing species-selective inhibitors that target unique features of the parasite's enzyme. nih.gov

Cyclin-Dependent Kinase 2A (CDK2A) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov CDK2A, in particular, is involved in the G1/S phase transition. nih.gov

In the search for new anticancer agents, derivatives of 2-thiouracil-5-sulfonamide have been synthesized and evaluated for their ability to inhibit CDK2A. nih.gov While the core structure is not 2,3-dihydro-1H-indene, this research demonstrates the utility of the sulfonamide moiety in targeting kinases. Some of the synthesized compounds showed promising anticancer activity and significant inhibition of CDK2A. nih.gov Molecular docking studies have supported the binding of these sulfonamides to the ATP-binding site of CDK2A, explaining their inhibitory activity. nih.gov

Aldose Reductase (AR) and Sorbitol Dehydrogenase (SDH) Inhibition

The polyol pathway, involving the enzymes aldose reductase (AR) and sorbitol dehydrogenase (SDH), is implicated in the development of diabetic complications due to the conversion of glucose to sorbitol and then to fructose. Inhibition of these enzymes is a key therapeutic strategy. While the sulfonamide functional group is a known pharmacophore for aldose reductase inhibition, specific research into this compound as an inhibitor is not extensively detailed in the available literature. However, studies on other sulfonamide-containing molecules demonstrate their potential as effective AR inhibitors. For instance, a study on various sulfonamides showed they could inhibit sheep kidney aldose reductase with IC₅₀ values ranging from 37.27 to 87.65 µM and Kᵢ values between 25.72 and 73.56 µM. nih.gov The primary inhibition mechanism for most of these compounds was non-competitive. nih.gov This suggests that the indane sulfonamide scaffold could warrant investigation for similar activity, but direct evidence remains to be established.

HIV Reverse Transcriptase-Associated RNase H and Polymerase Dual Inhibition

The human immunodeficiency virus (HIV) reverse transcriptase (RT) enzyme, which contains both a DNA polymerase and a ribonuclease H (RNase H) active site, is essential for viral replication. wikipedia.orgebsco.com Inhibitors that can target both functions are of significant interest. The sulfonamide scaffold has emerged in the discovery of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One study identified a potent sulfonamide-based compound, active in the low nanomolar range, through a cell-based phenotypic screening assay. nih.gov This compound demonstrated strong anti-HIV activity against both wild-type and multi-drug resistant viral strains. nih.gov Although this research establishes the viability of sulfonamides as RT inhibitors, specific studies detailing the dual inhibitory action of this compound itself on both the polymerase and RNase H domains are not prominently featured in current literature.

Receptor Modulation and Ligand Binding Studies

Endothelin Receptor (ETₐ, ETₑ) Antagonism

The endothelin (ET) system, particularly through its ETₐ and ETₑ receptors, plays a crucial role in vasoconstriction and cell proliferation. nih.gov Antagonists of these receptors are used in treating conditions like pulmonary arterial hypertension. The development of ET receptor antagonists has involved both the indane/indene core structure and the sulfonamide functional group. A patent has described novel indane and indene derivatives as endothelin receptor antagonists. google.com Furthermore, medicinal chemistry efforts have shown that modifying existing antagonists by introducing a second sulfonamide function can lead to potent bis-sulfonamide antagonists with dual ETₐ/ETₑ or selective ETₑ activity. nih.gov Other research has identified biphenylsulfonamides as a novel class of selective ETₐ antagonists. nih.gov These findings indicate that the this compound scaffold possesses key structural elements found in known endothelin receptor antagonists, making it a plausible candidate for such activity.

Leukotriene Receptor Binding and Antagonism

Leukotriene receptor antagonists are critical in managing inflammatory conditions such as asthma by blocking the effects of cysteinyl leukotrienes, which mediate bronchoconstriction and airway inflammation. nih.gov While direct experimental data on this compound as a leukotriene receptor antagonist is limited, structural similarities to known antagonists suggest potential activity. For example, the marketed drug zafirlukast (B1683622) contains both an indole (B1671886) nucleus (structurally related to indene) and a sulfonamide group. This structural convergence implies that the indane sulfonamide scaffold could be explored for its ability to bind to and antagonize leukotriene receptors, potentially inhibiting processes like bronchoconstriction.

Serotonin (B10506) Receptor (5-HT₆) Agonism/Antagonism

The serotonin 5-HT₆ receptor, located almost exclusively in the central nervous system, is a significant target for cognitive and psychiatric disorders. The arylsulfonyl moiety is a cornerstone feature in the majority of 5-HT₆ receptor antagonists. nih.gov Research has specifically identified indene-based sulfonamides as potent ligands for this receptor. A study focusing on N-(inden-5-yl)sulfonamides revealed compounds with high binding affinity. One pyrrolidine (B122466) analog, for instance, exhibited a Kᵢ value of 3 nM. wikipedia.org Functional assays confirmed that selected compounds from this class act as 5-HT₆ antagonists. wikipedia.org This demonstrates that the indenylsulfonamide framework is a promising scaffold for developing selective 5-HT₆ receptor modulators.

Table 1: 5-HT₆ Receptor Binding Affinity of Indenylsulfonamide Analogs

| Compound | Structure | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|---|

| Analog 28 | N-(3-(pyrrolidin-1-ylmethyl)inden-5-yl)benzenesulfonamide | 3 | Antagonist |

| Analog 29 | N-(3-((diethylamino)methyl)inden-5-yl)benzenesulfonamide | 43 | Not Reported |

| Analog 30 | N-(inden-5-yl)benzenesulfonamide | >43 | Not Reported |

Data sourced from related research on indenylsulfonamides.

Retinoic Acid Receptor Alpha (RARα) Agonist Activity

Retinoic acid receptors (RARs) are ligand-dependent transcription factors that regulate cell growth, differentiation, and apoptosis, with the RARα isoform being a key target in cancer therapy. nih.gov The indene scaffold has been successfully utilized to develop novel RARα agonists. A series of indene derivatives were designed and synthesized, showing moderate to potent activity. nih.govmdpi.com One particular analog, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, demonstrated a significant ability to induce the differentiation of NB4 human leukemia cells (68.88% at 5 µM), a hallmark of RARα agonist activity. nih.gov This work establishes the 2,3-dihydro-1H-indene core as a viable skeleton for designing compounds that activate the RARα signaling pathway. nih.gov While these specific analogs were carbamoyl (B1232498) derivatives rather than sulfonamides, the findings highlight the potential of the indene framework in modulating this nuclear receptor.

Table 2: RARα Agonist Activity of Indene Analogs

| Compound | Structure | RARα Binding (IC₅₀, nM) | NB4 Cell Differentiation (% at 5 µM) |

|---|---|---|---|

| Analog 36d | 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid | 1143 | 68.88 |

| Analog 36c | 4-((3-ethoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid | 1009 | 48.71 |

| ATRA (control) | All-trans-retinoic acid | 10 | 85.00 |

Data sourced from a study on indene derivatives as RARα agonists. nih.gov

Modulation of Protein-Protein Interactions (PPIs)

Inhibition of Inhibitor of Apoptosis Proteins (IAPs)

Compounds based on the 2,3-dihydro-1H-indene structure have been identified as inhibitors of Inhibitor of Apoptosis Proteins (IAPs). google.com IAPs are a family of proteins that act as endogenous regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. nih.govnih.gov The human IAP family includes members such as cIAP1, cIAP2, and XIAP, which are the most studied. nih.gov

The primary mechanism of IAP inhibition involves preventing IAPs from binding to and neutralizing caspases, which are the key enzymes that execute the apoptotic process. nih.gov By inhibiting IAPs, these compounds can restore the natural apoptotic pathways, leading to the death of cancer cells. nih.gov Research outlined in patent literature indicates that specific 2,3-dihydro-1H-indene compounds are designed to inhibit IAP activity, presenting a potential strategy for cancer treatment. google.com These compounds are proposed for use in treating various cancers, including but not limited to, acute myeloid leukemia, breast cancer, colon cancer, and pancreatic cancer. google.com

NLRP3 Inflammasome Inhibition, Assembly Blockade, and Cell Pyroptosis Abrogation

A significant area of research for this chemical class is the inhibition of the NLRP3 inflammasome. google.comtargetmol.comrsc.org The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis. google.comnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases. google.comnih.gov

A series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogs have been designed and synthesized as potent and specific inhibitors of the NLRP3 inflammasome. targetmol.comnih.govpharmainfonepal.com Mechanistic studies revealed that these compounds act by directly binding to the NLRP3 protein, which in turn blocks the assembly and activation of the inflammasome complex. targetmol.comnih.govpharmainfonepal.com This direct engagement prevents the subsequent cascade that leads to cytokine maturation and pyroptosis. nih.gov

One representative compound, designated 15z , was identified as a particularly potent inhibitor. targetmol.comnih.gov In vitro studies demonstrated its ability to effectively block NLRP3 inflammasome activation and abrogate cell pyroptosis. targetmol.comnih.govpharmainfonepal.com

Table 1: In Vitro Activity of NLRP3 Inflammasome Inhibitor 15z

| Compound | Target | Assay | Activity |

|---|---|---|---|

| 15z | NLRP3 | IL-1β Release Inhibition | IC₅₀: 0.13 μM targetmol.comnih.gov |

| 15z | NLRP3 | Direct Protein Binding | Kᴅ: 102.7 nM targetmol.comnih.govpharmainfonepal.com |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Kᴅ (Dissociation constant) is a measure of binding affinity between the inhibitor and its target.

Lymphocyte Function-associated Antigen 1 (LFA-1) Inhibition

The interaction between Lymphocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is crucial for leukocyte adhesion and migration, playing a key role in inflammatory responses. Inhibiting this protein-protein interaction is a validated strategy for managing inflammatory and autoimmune diseases.

Small-molecule antagonists have been developed to block the LFA-1/ICAM-1 interaction. While not all are direct derivatives of this compound, structurally analogous compounds have been investigated. For example, a potent small molecule, compound 3 , was shown to inhibit the binding of ICAM-1 to LFA-1 with low nanomolar potency. The mechanism of these inhibitors can be either direct competition with ICAM-1 for the binding site on LFA-1 or allosteric inhibition, where the inhibitor binds to a different site on LFA-1 (such as the I-like domain) and induces a conformational change that prevents ICAM-1 binding. Studies have demonstrated that these small molecules can effectively antagonize LFA-1 binding to ICAM-1, substantiating a direct competition mechanism for certain compounds.

Antiviral Activities

Hepatitis B Virus (HBV) Nucleocapsid Assembly Modulation

The Hepatitis B Virus (HBV) core protein is essential for the viral life cycle, as it assembles to form the viral nucleocapsid, which is necessary for viral DNA replication. nih.gov Small molecules that interfere with this assembly process, known as capsid assembly modulators (CAMs), are a promising class of direct-acting antiviral agents. nih.gov

CAMs can disrupt the normal formation of the capsid, leading to the assembly of non-functional or empty capsids and thereby inhibiting viral replication. nih.gov The 2,3-dihydro-1H-indene scaffold has been utilized as a central ring structure in the development of sulfamoyl-based CAMs. nih.gov Research by the Arbutus group led to the identification of compounds with this fused ring system that showed potent inhibition of HBV rcDNA production. nih.gov

Table 2: Anti-HBV Activity of 2,3-Dihydro-1H-indene Analogs

| Compound | Target | Assay | Activity (EC₅₀) |

|---|---|---|---|

| Compound 54 | HBV Capsid Assembly | rcDNA Production Inhibition | 0.04 µM nih.gov |

| Compound 55 | HBV Capsid Assembly | rcDNA Production Inhibition | 0.2 µM nih.gov |

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

Antimicrobial Properties

The sulfonamide functional group is the basis for a major class of synthetic antimicrobial drugs. These drugs are effective against a broad spectrum of gram-positive and certain gram-negative bacteria, as well as some fungi and protozoa. Their primary mechanism of action is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). pharmainfonepal.com This enzyme is critical for the synthesis of folic acid in bacteria. Since bacteria must synthesize their own folic acid, while mammals obtain it from their diet, this pathway is an excellent selective target for antimicrobial therapy.

By acting as a structural analog of the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolate, a precursor to DNA, thus halting bacterial growth and replication. pharmainfonepal.com Sulfonamide derivatives have shown activity against pathogens such as Staphylococcus aureus (including MRSA strains) and Escherichia coli. The introduction of different chemical groups to the sulfonamide core can significantly influence the antimicrobial potency. Given that this compound contains the key sulfonamide moiety, it and its analogs are expected to possess these antimicrobial characteristics.

Anti-Mycobacterial Activity (e.g., KasA inhibition)

The rise of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of novel therapeutic agents. The β-ketoacyl-acyl carrier protein synthase A (KasA), an essential enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, has been identified as a vulnerable and druggable target. nih.gov The essentiality of kasA for the in vitro growth of M. tuberculosis has spurred significant efforts to develop inhibitors targeting this enzyme. nih.gov

Analogs of this compound have been investigated as KasA inhibitors. For instance, the indazole sulfonamide chemotype has been identified as an inhibitor of the acyl channel of KasA. nih.gov Structural studies of KasA complexed with these inhibitors have provided valuable insights into their binding modes. The sulfonamide alkyl moiety of these compounds extends into a hydrophobic channel within the enzyme, making critical hydrophobic contacts. nih.gov For example, the N-(2,3-dihydro-1H-inden-5-yl)butane-1-sulfonamide demonstrated modest anti-mycobacterial efficacy with a minimum inhibitory concentration (MIC) of 16.3 µM. nih.gov Another related compound, an isoquinoline (B145761) sulfonamide, showed a MIC of 15 µM and its binding mode to KasA has been structurally characterized. nih.gov

Further research has explored benzenesulfonohydrazide-tethered heterocycles as potential anti-mycobacterial agents targeting the enoyl acyl carrier protein reductase (InhA), another key enzyme in the FAS-II pathway. Some of these sulfonamide derivatives exhibited significant efficacy against tubercle bacilli, with one compound demonstrating a MIC value as low as 8 μg/mL. rsc.org These compounds were also shown to inhibit the growth of mycobacteria within human monocyte-derived macrophages, indicating their ability to penetrate host cells. rsc.org

In a different approach, a study on the synthetic cardiotonic steroid γ-benzylidene digoxin (B3395198) 15 (BD-15) in macrophage models of Mycobacterium infection revealed its ability to reduce the bacterial burden without direct bactericidal activity. nih.govmdpi.com This suggests a host-directed therapy mechanism, where the compound modulates the host's immune response to control the infection. nih.gov

Antimalarial Activity

The primary sulfonamide moiety is a component of several clinical drugs and has been explored for its potential against malaria, a disease for which new chemical entities are urgently needed. nih.gov While the primary sulfonamide chemotype is not currently used for malaria treatment, its presence in the antimalarial drug sulfadoxine, which contains a secondary sulfonamide, highlights its potential. griffith.edu.au

Studies on primary sulfonamide compounds have shown promising in vitro activity against Plasmodium falciparum, the most lethal malaria parasite. nih.gov In one study, 14 out of 31 primary sulfonamide compounds sourced from the GlaxoSmithKline (GSK) Tres Cantos antimalarial set exhibited submicromolar activity, with IC50 values ranging from 0.16 to 0.89 μM. nih.gov However, the precise mechanism of action for the antimalarial activity of these sulfonamides is not fully elucidated. While the primary sulfonamide moiety is known to inhibit carbonic anhydrase (CA) enzymes, research suggests that the antiplasmodial activity of the tested compounds is likely unrelated to the inhibition of P. falciparum CA (PfCA). nih.gov

Other research has focused on synthesizing hybrid molecules incorporating the sulfonamide scaffold. A series of novel sulfonamide-based coumarin- nih.govnih.govnih.gov-triazole conjugates were synthesized and screened for their in vitro antimalarial activity. niscpr.res.in Several of these compounds displayed significant activity, with the most active compound showing an IC50 of 3.64 µM. niscpr.res.in Similarly, sulfonamide chalcone (B49325) derivatives have been investigated for their ability to inhibit β-hematin formation, a crucial detoxification process for the malaria parasite. nih.gov Some of these chalcones showed potent inhibition of β-hematin formation and activity against cultured P. falciparum. nih.gov

Furthermore, pyrimidine-tethered spirochromane-based sulfonamide derivatives have demonstrated strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. rsc.org The most potent compounds in this series exhibited IC50 values in the low micromolar range and were found to inhibit the cysteine proteases falcipain-2 and falcipain-3. rsc.org

General Antibacterial Mechanisms (e.g., Folic Acid Synthesis Inhibition)

Sulfonamides are well-known for their antibacterial activity, which primarily stems from their ability to inhibit folic acid synthesis in bacteria. youtube.com Structurally similar to p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of amino acids and nucleic acids. youtube.com As bacteria cannot typically uptake exogenous folate, the inhibition of this pathway leads to a depletion of essential metabolites and ultimately, cell death. nih.gov

The versatility of the sulfonamide moiety has led to its incorporation into various molecular scaffolds to enhance antibacterial activity. For example, folic acid-sulfonamide conjugates have been designed and synthesized to target the anti-folate pathway more effectively. nih.govrsc.org These conjugates, containing both a pteridine (B1203161) ring (from folic acid) and a sulfonamide group, have shown appreciable antibacterial activity against various bacterial strains. nih.gov Some of these compounds exhibited significant zones of inhibition and low minimum inhibitory concentrations (MICs). nih.govrsc.org Furthermore, these conjugates were also found to inhibit dihydrofolate reductase (DHFR), another key enzyme in the folate synthesis pathway, demonstrating a dual-targeting mechanism. rsc.org

The combination of a sulfonamide with other antibacterial agents, such as trimethoprim, which inhibits DHFR, can lead to a synergistic effect, as seen in the drug co-trimoxazole. nih.gov This dual inhibition of the folate pathway at two different points results in a more potent antibacterial action. nih.gov

Antiproliferative and Cytotoxic Effects in Cellular Models (In Vitro)

Beyond their antimicrobial properties, sulfonamide derivatives, including those based on the 2,3-dihydro-1H-indene scaffold, have demonstrated significant potential as anticancer agents. Their effects on cancer cells are multifaceted, involving the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of inflammatory pathways.

Inhibition of Cancer Cell Lines (e.g., MDA-MB-231, A549, HepG2)

A number of studies have reported the cytotoxic effects of sulfonamide-containing compounds against various cancer cell lines. For instance, novel flexible dimeric pyridinium (B92312) bromides, which can be considered analogs due to their structural features, have shown excellent anticancer response against the highly invasive triple-negative breast cancer cell line MDA-MB-231. nih.gov These compounds were also tested against other cell lines, including the human lung carcinoma cell line A549 and the human liver cancer cell line HepG2. researchgate.net

The design and synthesis of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide conjugates have yielded potent inhibitors of carbonic anhydrase (CA) isoforms, some of which are overexpressed in various tumors. nih.gov These compounds exhibited inhibitory activity against hCA II and hCA IX isoforms in the nanomolar to low micromolar range. nih.gov

Furthermore, analogs of the natural product cortistatin A, which possess a steroidal structure that can be conceptually related to the rigid framework of the indene ring system, have been synthesized and evaluated for their antiproliferative effects. nih.gov Certain analogs with specific side chains showed potent cytotoxic effects in CEM (human T-cell leukemia), HeLa (human cervix carcinoma), and HMEC-1 (human dermal microvascular endothelial) cells, with IC50 values in the low micromolar range. nih.gov

Benzimidazole derivatives, another class of compounds that can be structurally analogous to indene-based systems, have also been investigated for their antiproliferative activity against the MDA-MB-231 cell line. nih.gov These compounds exhibited time-dependent cytotoxicity, with IC50 values decreasing significantly after 72 hours of treatment. nih.gov

Induction of Cell Cycle Arrest

A key mechanism through which antiproliferative compounds exert their effects is by interfering with the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating.

Studies on flexible dimeric pyridinium bromides revealed that these compounds can induce a significant arrest in the G2/M phase of the cell cycle in MDA-MB-231 cells. nih.gov This arrest was observed to be nearly three-fold higher compared to control treatments. nih.gov

In a broader context, various chemical agents are known to induce cell cycle arrest. For example, the Cdk4 inhibitor, 2-bromo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, has been shown to block Rb phosphorylation and induce G1 cell cycle arrest in tumor cells. nih.gov Similarly, cisplatin, a widely used chemotherapy drug, causes L1210/0 cells to arrest in the G2 phase of the cell cycle. nih.gov This arrest can be prolonged, eventually leading to cell death through apoptosis. nih.gov The morphological changes associated with this process, such as cell shrinkage and chromatin fragmentation, are characteristic of programmed cell death. nih.gov

Suppression of TNFα Production

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases and has been implicated in cancer progression. The dysregulation of TNF-α can lead to pathological effects, making it an important therapeutic target. frontiersin.org

Analogs of this compound have been explored for their ability to inhibit TNF-α. Specifically, dihydrobenzo[cd]indole-6-sulfonamide derivatives were designed and synthesized as TNF-α inhibitors. frontiersin.org Through a process of shape screening and rational design, researchers identified compounds with improved binding affinity and inhibitory activity compared to an initial lead compound. frontiersin.org

The most potent compound from this series, 4e, demonstrated an IC50 value of 3 µM in a cell-based assay, representing a significant improvement in potency. frontiersin.org This study highlighted that 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs could be developed as potent small-molecule inhibitors that directly target TNF-α. frontiersin.org

Antioxidant Properties

Research into the antioxidant properties of this compound is not extensively documented in publicly available scientific literature. However, the antioxidant potential of its core structural components—the indane skeleton and the sulfonamide group—has been investigated in various other molecules. This section will delve into the antioxidant activities of compounds analogous to these structural features.

Antioxidant Activity of Indane Analogs

The indane scaffold is a key structural motif in a number of compounds that have been evaluated for their ability to counteract oxidative stress. A notable study on novel indane derivatives, specifically anisotindans A–D isolated from the roots of Anisodus tanguticus, has shed light on the antioxidant potential of this chemical framework. mdpi.comnih.gov

The antioxidant capacity of these indane derivatives was assessed using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. The results, particularly from the ABTS assay, indicated that all four isolated indane compounds possess radical scavenging activities. mdpi.comnih.gov Anisotindan A, in particular, demonstrated a potent antioxidant effect, even stronger than the well-known antioxidant, vitamin C, in the ABTS assay. mdpi.comnih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to scavenge 50% of the free radicals, are detailed in the table below.

| Compound | ABTS Radical Scavenging IC₅₀ (μM) | DPPH Radical Scavenging IC₅₀ (μM) |

|---|---|---|

| Anisotindan A | 15.62 ± 1.85 | 68.46 ± 17.34 |

| Anisotindan B | 40.92 ± 7.02 | >100 |

| Anisotindan C | 43.93 ± 9.35 | >100 |

| Anisotindan D | 32.38 ± 6.29 | >100 |

| Vitamin C (Reference) | 22.54 ± 5.18 | Not Reported in this Study |

The potent activity of Anisotindan A suggests that the indane structure can serve as a promising scaffold for the development of new antioxidant agents. mdpi.com

Antioxidant Activity of Sulfonamide Analogs

The sulfonamide functional group has also been incorporated into various molecular structures to explore their potential antioxidant effects. A study on mono- and di-sulfonamide derivatives synthesized from 4-iodobenzenesulfonyl chloride and aniline (B41778) derivatives demonstrated that these compounds exhibit antioxidant properties. nih.gov The antioxidant activity was evaluated using the DPPH radical scavenging assay. Among the synthesized compounds, a monosulfonamide derivative, designated as M1, showed the most significant activity. nih.gov

| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) |

|---|---|

| M1 | 9.94 |

In another investigation, sulfonamide derivatives of gallic acid, a well-known antioxidant, were synthesized and evaluated for their antioxidant and anti-inflammatory properties. mdpi.com The study explored 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS) and 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS). Both gallic acid and 3,4,5-THBS displayed a concentration-dependent increase in DPPH radical scavenging activity. mdpi.com Furthermore, in a cellular assay using human intestinal epithelial cells (HIEC-6), both gallic acid and 3,4,5-THBS showed a significant, three-fold increase in scavenging reactive oxygen species (ROS) at a concentration of 1000 µM. mdpi.com These findings suggest that the sulfonamide functional group can be compatible with, and in some cases contribute to, the antioxidant activity of a molecule. mdpi.com

While direct evidence for the antioxidant properties of this compound is lacking, the research on its structural analogs suggests that both the indane core and the sulfonamide moiety have the potential to contribute to antioxidant activity.

Preclinical Pharmacological and Toxicological Research in Non Human Models

In Vitro Pharmacological Characterization

In vitro assays are fundamental in determining the specific biological targets of a compound and its functional activity at the cellular and molecular level.

Research into the antiviral properties of sulfonamide derivatives has utilized specialized cell-based assays to quantify their inhibitory effects. Notably, the HepDE19 cell line, which supports tetracycline-inducible hepatitis B virus (HBV) replication, has been instrumental in screening for inhibitors of covalently closed circular DNA (cccDNA) formation, a key viral component for persistent infection. drugbank.comresearchgate.net

In a 2018 study, researchers from Arbutus Biopharma investigated the use of a fused 2,3-dihydro-1H-indene ring as a substitute for the central phenyl ring in a series of sulfonamide-based HBV inhibitors. The inhibitory activity of these compounds on relaxed-circular DNA (rcDNA) production was assessed using the HepDE19 assay. The results identified two promising compounds with the 2,3-dihydro-1H-indene scaffold, demonstrating potent antiviral activity with 50% effective concentration (EC₅₀) values of 0.04 µM and 0.2 µM, respectively. This highlights the potential of the indane moiety in the design of novel HBV inhibitors.

Table 1: In Vitro Anti-HBV Activity of 2,3-dihydro-1H-indene Sulfonamide Analogs

| Compound | Assay | Endpoint | EC₅₀ (µM) |

|---|---|---|---|

| Analog 1 | HepDE19 | rcDNA Production | 0.04 |

| Analog 2 | HepDE19 | rcDNA Production | 0.2 |

Data derived from a 2018 study by the Arbutus group.

Information regarding the evaluation of 2,3-dihydro-1H-indene-2-sulfonamide or its direct analogs in enzyme-linked immunosorbent assays (ELISAs) for cytokine production is not currently available in the public domain. While sulfonamide derivatives, in general, have been investigated for their anti-inflammatory properties, which often involves the modulation of cytokines like IL-6 and TNF-α, specific data for the this compound scaffold is lacking. nih.gov

Detailed receptor binding and ligand displacement studies for this compound are not described in the available scientific literature. Such studies are crucial for understanding the specific molecular targets through which a compound exerts its effects. While general sulfonamides have been studied for their binding to various proteins, including carbonic anhydrases and serum albumins, specific binding data for the this compound entity to any particular receptor is not publicly documented. nih.govnih.gov

In Vivo Pharmacokinetic (PK) Profiling in Animal Models (e.g., Rodents, Monkeys)

Pharmacokinetic studies in animal models are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). This information is critical for predicting the compound's behavior in humans.

Comprehensive ADME data for this compound in preclinical species such as rodents or monkeys have not been published. However, studies on other sulfonamide derivatives provide a general framework for the expected ADME properties of this class of compounds. For instance, the optimization of related sulfonamides as T-type calcium channel blockers has involved extensive ADME profiling to improve metabolic stability and oral bioavailability. nih.govnih.gov These studies underscore the importance of the chemical structure in determining the pharmacokinetic profile. General sulfonamide ADME is characterized by variable absorption, distribution throughout the body, hepatic metabolism, and renal excretion. msdvetmanual.comnumberanalytics.combccampus.ca

There is no specific data available in the public literature on the metabolic stability of this compound in rat, monkey, or human liver microsomal systems. However, research on other sulfonamides has shown that metabolic stability can be significantly influenced by structural modifications. For example, in a series of sulfonamide-based T-type calcium channel blockers, the introduction of a methyl group to the sulfonamide nitrogen dramatically decreased the metabolic stability in both rat and human liver microsomes. nih.gov Conversely, other structural changes have been shown to enhance stability. nih.gov These findings suggest that the metabolic fate of this compound would be highly dependent on its specific substitution pattern.

Table 2: Metabolic Stability of Related Sulfonamide Compounds in Liver Microsomes

| Compound Series | Animal Model | Key Finding |

|---|---|---|

| T-Type Calcium Channel Blockers | Rat, Human | Methylation of sulfonamide nitrogen significantly decreased stability. |

| Pyrrole Necroptosis Inhibitors | Mouse | Replacement of a thiadiazole ring with a 2-methylphenyl group improved stability. |

This table provides contextual data on related sulfonamide compounds, as specific data for this compound is not available.

Detailed plasma concentration-time profiles and key pharmacokinetic parameters such as half-life (T₁/₂) and area under the curve (AUC) for this compound following administration in animal models are not available in the published literature. The pharmacokinetic profiles of sulfonamides can vary widely depending on the specific compound and the animal species being studied. researchgate.netnih.gov For example, a study on a novel T-type calcium channel blocker, ABT-639, which contains a sulfonamide moiety, demonstrated high oral bioavailability and a half-life of 3.3 to 8.3 hours across rats, dogs, and monkeys. nih.gov This highlights the potential for developing sulfonamides with favorable pharmacokinetic properties, though specific data for the this compound scaffold remains to be determined.

Tissue Distribution and Organ-Specific Accumulation (e.g., colon distribution for colitis models)

The biodistribution of a compound is critical to its therapeutic efficacy, determining its concentration at the target site. For inflammatory conditions localized to specific organs, such as colitis in the colon, organ-specific accumulation can enhance therapeutic effects while minimizing systemic exposure.

In a study focused on developing treatments for colitis, a series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues were synthesized and evaluated as NLRP3 inflammasome inhibitors. nih.gov Within this series, a specific analogue, compound 15z , was identified as a potent inhibitor. A key finding of the research was the notable distribution of compound 15z in the colon of animal models. nih.gov This targeted accumulation supported its further evaluation for efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, as the localized concentration in the inflamed tissue is a desirable pharmacokinetic property for treating inflammatory bowel disease. nih.gov

Drug-Drug Interaction Potential (e.g., Cytochrome P450 inhibition)

The Cytochrome P450 (CYP) family of enzymes is a primary system for metabolizing drugs and other foreign substances (xenobiotics). nih.govnih.gov Inhibition of these enzymes is a common cause of drug-drug interactions, which can lead to increased plasma concentrations of co-administered drugs, potentially resulting in toxicity. nih.govnih.gov Therefore, assessing the potential of a new chemical entity to inhibit CYP isoforms is a standard component of preclinical safety evaluation. nih.gov In vitro high-throughput screening assays, often using a "cocktail" of probe substrates for multiple CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), are widely employed for this purpose. nih.govnih.gov

While specific data on the Cytochrome P450 inhibition profile of this compound is not available in the reviewed literature, related sulfonamide-containing compounds have been studied. For instance, the metabolites of the drug triclabendazole, which include a sulfoxide (B87167) and a sulfone, are known to inhibit several CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, and CYP2C19. researchgate.net An indazole sulfonamide identified for its antitubercular activity was noted to have acceptable in vitro absorption, distribution, metabolism, and excretion (ADME) values, though specific CYP inhibition data was not detailed. nih.gov Given the structural class, a thorough evaluation of this compound's potential for CYP-mediated drug-drug interactions would be a necessary step in its development.

Preclinical Efficacy Studies in Animal Models

Models of Inflammation (e.g., Egg-White-Induced Paw Edema in Rats)

The egg-white-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. nih.govnih.gov Subcutaneous injection of fresh egg white into the rat's paw induces a localized inflammatory response, characterized by edema (swelling) that can be measured over time. nih.govresearchgate.netpoltekkes-manado.ac.id The initial phase of this inflammation is mediated by the release of histamine (B1213489) and serotonin (B10506). researchgate.netajol.info

While direct testing of this compound in the egg-white-induced paw edema model has not been reported, a closely related analogue from the 2,3-dihydro-1H-indene-5-sulfonamide class has demonstrated significant anti-inflammatory properties through a specific molecular mechanism. nih.gov The analogue, compound 15z , was identified as a potent and direct inhibitor of the NLRP3 protein. nih.gov The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory process by triggering the release of pro-inflammatory cytokines. nih.gov By binding to NLRP3, compound 15z blocks the assembly and activation of the inflammasome, demonstrating a clear anti-inflammatory mechanism of action that would be expected to show efficacy in models like egg-white-induced edema. nih.gov

Infectious Disease Models (e.g., P. falciparum SCID Mouse Malaria Model, M. tuberculosis Infection Models)

Severe combined immunodeficiency (SCID) mouse models are crucial tools for the in vivo evaluation of drug candidates against Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. nih.govnih.gov Because P. falciparum almost exclusively infects human red blood cells, these models utilize highly immunodeficient mice, such as the NOD-scid IL2Rγnull strain, which are engrafted with human erythrocytes. nih.govscispace.comresearchgate.net This humanized mouse model supports the replication of the parasite and has been validated for assessing the therapeutic efficacy of antimalarial drugs. nih.govfrontiersin.org Although this model is established for testing new compounds, studies specifically evaluating this compound have not been identified.

Several compounds containing sulfonamide or related scaffolds have been investigated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In a large-scale screening, an indazole sulfonamide was identified with potent activity against Mtb. nih.gov Subsequent studies revealed its mechanism of action to be the inhibition of the essential enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov However, despite promising in vitro activity, this sulfonamide series did not demonstrate efficacy in murine tuberculosis infection models. nih.gov Other research has explored different scaffolds, such as tricyclic spiro-lactams , which were found to inhibit type II NADH dehydrogenases in mycobacteria and showed protective effects in a zebrafish model of M. marinum infection. nih.gov The table below summarizes the activity of various sulfonamide-related compounds against Mtb.

Table 1: Antitubercular Activity of Sulfonamide-Related Compounds

| Compound Class | Target/Mechanism | In Vitro Activity (Mtb) | In Vivo Model | In Vivo Efficacy | Source |

|---|---|---|---|---|---|

| Indazole Sulfonamide | Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition | Potent (IC50 = 0.38 µM for enzyme) | Murine TB models | Ineffective | nih.gov |

| Pyrazolo[3,4-b]pyridin-sulfonamide derivatives | Not specified | Screened against Mtb H37Rv | Not specified | Not specified | researchgate.net |

| Indole (B1671886) derivatives with benzimidazole | Not specified | Significant activity against Mtb H37Rv | Not specified | Not specified | nih.gov |

Inflammatory Bowel Disease Models (e.g., DSS-induced Colitis)

The dextran sulfate sodium (DSS)-induced colitis model is a widely used and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis. nih.govwustl.edu In this model, mice administered DSS in their drinking water develop acute colitis, characterized by weight loss, diarrhea, bloody stools, and colonic inflammation. nih.gov

This model was used to evaluate the in vivo effectiveness of a 2,3-dihydro-1H-indene-5-sulfonamide analogue, compound 15z , which was found to have a notable distribution in the colon. nih.gov The study demonstrated that treatment with compound 15z significantly relieved the symptoms of inflammatory bowel disease in the DSS-induced colitis model. nih.gov The therapeutic effect was linked to its ability to inhibit the activation of the NLRP3 inflammasome within the colon tissue. nih.gov

Table 2: Efficacy of a 2,3-dihydro-1H-indene-5-sulfonamide Analogue in DSS-Induced Colitis

| Compound | Animal Model | Key Outcome | Mechanism of Action | Source |

|---|---|---|---|---|

| Compound 15z (2,3-dihydro-1H-indene-5-sulfonamide analogue) | DSS-induced colitis in C57BL/6 mice | Significantly relieved symptoms of inflammatory bowel disease. | Inhibited NLRP3 inflammasome activation in the colon. | nih.gov |

Xenograft Models for Anti-Tumor Efficacy

Xenograft models, in which human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the anti-tumor efficacy of new therapeutic agents. researchgate.netnih.gov